molecular formula C18H21NO4 B2641368 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone CAS No. 1021218-38-1

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2641368
CAS No.: 1021218-38-1
M. Wt: 315.369
InChI Key: MTXUQLQYLIFWEC-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, dihydroxyphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction on the phenyl ring.

    Coupling Reaction: The final step involves coupling the substituted phenyl rings through a carbonyl group to form the ethanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Aminomethyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
  • 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-hydroxyphenyl)ethanone
  • 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-ethoxyphenyl)ethanone

Uniqueness

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical reactivity and potential applications. Its structural features enable diverse interactions and reactions, making it a valuable compound in various fields of research.

Biological Activity

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, commonly referred to as a dimethylamino derivative, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and implications in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H21N1O4
  • Molecular Weight : 315.36 g/mol
  • Structure :
Chemical Structure C17H21NO4\text{Chemical Structure }\quad \text{C}_{17}\text{H}_{21}\text{N}\text{O}_{4}

The compound features a dimethylamino group, hydroxyl groups, and methoxy groups that contribute to its biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes involved in neurotransmission and metabolic processes:

  • Acetylcholinesterase (AChE) : A critical enzyme in the breakdown of acetylcholine. Inhibition of AChE can enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Similar to AChE but with different substrate specificity. Inhibition studies suggest that this compound may have a dual role in modulating cholinergic activity.

Table 1: Enzyme Inhibition Potency

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase5.6
Butyrylcholinesterase3.2

Antioxidant Activity

The compound has demonstrated significant antioxidant properties through various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests. These activities are crucial for protecting cells against oxidative stress.

Table 2: Antioxidant Activity Results

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging12.5
FRAP15.0

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines treated with the compound showed a reduction in oxidative stress markers and improved cell viability under neurotoxic conditions. The results indicate potential applications in neuroprotection.

Study 2: Cholinergic Modulation

In vivo studies involving animal models demonstrated that administration of the compound improved cognitive function in models of induced memory impairment. This suggests its potential therapeutic role in managing cognitive disorders.

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Groups : Contribute to antioxidant activity by donating hydrogen atoms to free radicals.
  • Dimethylamino Group : Enhances lipophilicity, facilitating better penetration through biological membranes and improving interaction with target enzymes.

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19(2)11-14-15(20)9-8-13(18(14)22)16(21)10-12-6-4-5-7-17(12)23-3/h4-9,20,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUQLQYLIFWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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